molecular formula C9H8F2O3 B2409259 Ethyl 2,4-difluoro-6-hydroxybenzoate CAS No. 773135-69-6

Ethyl 2,4-difluoro-6-hydroxybenzoate

Cat. No.: B2409259
CAS No.: 773135-69-6
M. Wt: 202.157
InChI Key: VTVPZRJVEJQVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-difluoro-6-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a hydroxyl group The ethyl ester group is attached to the carboxyl group of the benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-difluoro-6-hydroxybenzoate typically involves the esterification of 2,4-difluoro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoro-6-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2,4-difluoro-6-hydroxybenzaldehyde.

    Reduction: 2,4-difluoro-6-hydroxybenzyl alcohol.

    Substitution: 2,4-dimethoxy-6-hydroxybenzoate (if methoxide is used).

Scientific Research Applications

Ethyl 2,4-difluoro-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms, which can enhance binding affinity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-6-hydroxybenzoate depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target proteins or enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-difluoro-6-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Ethyl 2,4-dichloro-6-hydroxybenzoate: Similar structure but with chlorine atoms instead of fluorine atoms.

    Ethyl 2,4-difluoro-6-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an ester group.

Uniqueness

Ethyl 2,4-difluoro-6-hydroxybenzoate is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzene ring. This combination of functional groups can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2,4-difluoro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVPZRJVEJQVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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